molecular formula C19H16Cl2N2O B3122323 N-(2,3-dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide CAS No. 303091-16-9

N-(2,3-dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide

Cat. No.: B3122323
CAS No.: 303091-16-9
M. Wt: 359.2 g/mol
InChI Key: PJWLZPYNBNKXNV-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide is a synthetic acetamide derivative featuring a 2,3-dichlorophenyl group and a naphthalen-1-ylmethylamino substituent. Acetamides with aryl and heteroaryl substituents are widely studied for their biological activities, including enzyme inhibition (e.g., urease) and coordination chemistry applications .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O/c20-16-9-4-10-17(19(16)21)23-18(24)12-22-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-10,22H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWLZPYNBNKXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176162
Record name N-(2,3-Dichlorophenyl)-2-[(1-naphthalenylmethyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303091-16-9
Record name N-(2,3-Dichlorophenyl)-2-[(1-naphthalenylmethyl)amino]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303091-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dichlorophenyl)-2-[(1-naphthalenylmethyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2,3-dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide, a compound with the chemical formula C19H16Cl2N2OC_{19}H_{16}Cl_{2}N_{2}O and CID 988147, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a dichlorophenyl group attached to an acetamide moiety and a naphthalen-1-ylmethylamino group. Its structure is essential for understanding its biological interactions.

PropertyValue
Molecular FormulaC19H16Cl2N2OC_{19}H_{16}Cl_{2}N_{2}O
Molecular Weight363.25 g/mol
CAS Number414901-31-8
Melting PointNot specified

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and antioxidant properties.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on certain enzymes:

  • α-Amylase Inhibition : The compound demonstrated significant inhibitory activity against α-amylase, which is crucial for carbohydrate metabolism. The IC50 values ranged from 4.95 ± 0.44 µM to 69.71 ± 0.05 µM, indicating potent activity compared to standard drugs like acarbose (IC50 = 21.55 ± 1.31 µM) .

Antioxidant Activity

The antioxidant potential of the compound was assessed through various assays:

  • Hydroxyl Radical Scavenging : The IC50 values for hydroxyl radical scavenging activity were reported between 28.30 ± 1.17 to 64.66 ± 2.43 µM, showing effectiveness compared to vitamin C (IC50 = 60.51 ± 1.02 µM) .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with target enzymes and free radicals:

  • Hydrogen Bonding : Studies suggest that hydrogen bonding plays a critical role in stabilizing the compound's interaction with biological targets .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of the compound with α-amylase, providing insights into its mechanism of action .

Case Studies

Several case studies have examined the efficacy and safety profile of this compound in various biological contexts:

  • Diabetes Management : In a study focusing on diabetes management, derivatives of the compound were synthesized and evaluated for their ability to inhibit α-amylase effectively.
  • Oxidative Stress : Another investigation highlighted the compound's potential in mitigating oxidative stress-related diseases through its antioxidant properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physical Properties

The table below compares key structural features and physical properties of N-(2,3-dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide with similar acetamides:

Compound Name Substituents Melting Point (°C) Dihedral Angle (°) Key Functional Groups Reference
This compound 2,3-Dichlorophenyl, naphthalen-1-ylmethylamino Not reported Not reported Acetamide, naphthalene, dichloro
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazol-2-yl 489–491 79.7 Acetamide, thiazole, dichloro
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Chloro-4-fluorophenyl, naphthalen-1-yl 421 60.5 Acetamide, naphthalene, chloro-fluoro
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide 2,6-Dichlorophenyl, pyrimidinyl-sulfamoyl 168–173 Not reported Acetamide, sulfonamide, pyrimidine
Alachlor (pesticide) 2,6-Diethylphenyl, methoxymethyl Not reported Not reported Acetamide, chloro, methoxy

Key Observations:

  • Substituent Impact on Melting Points: Compounds with bulkier substituents (e.g., naphthalene in ) exhibit higher melting points compared to those with smaller groups (e.g., thiazole in ), suggesting stronger intermolecular interactions or crystal packing efficiency.
  • Dihedral Angles and Bioactivity: The dihedral angle between aromatic rings influences molecular geometry and target binding.

Critical Analysis of Structural Features

  • Chlorine Position: The 2,3-dichloro substitution on the phenyl ring distinguishes the target compound from 2,6-dichloro analogs (e.g., ). This ortho-substitution may hinder rotational freedom, affecting binding to biological targets.
  • Naphthalene vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide
Reactant of Route 2
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N-(2,3-dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide

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